3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide
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Overview
Description
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide is a complex organic compound featuring two pyrazole rings substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole rings: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of substituents: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.
Amide bond formation: The final step involves coupling the substituted pyrazole rings with a propanamide moiety using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, amines or thiols.
Cyclization: Acidic or basic catalysts, heat.
Major Products
Reduction: 3-(4-Amino-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide.
Substitution: 3-(4-R-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide (where R is the substituent).
Scientific Research Applications
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide: Lacks the chloro group, potentially altering its electronic properties and interactions with molecular targets.
Uniqueness
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10ClF3N6O3 |
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Molecular Weight |
366.68 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide |
InChI |
InChI=1S/C11H10ClF3N6O3/c1-5-8(9(18-17-5)11(13,14)15)16-7(22)2-3-20-4-6(12)10(19-20)21(23)24/h4H,2-3H2,1H3,(H,16,22)(H,17,18) |
InChI Key |
SVMCCVJGHNRPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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